molecular formula C15H23NO4S2 B2645005 4-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3,5-dimethylbenzenesulfonamide CAS No. 1448029-51-3

4-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2645005
CAS No.: 1448029-51-3
M. Wt: 345.47
InChI Key: YFAQTVQRYOTTHF-UHFFFAOYSA-N
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Description

4-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3,5-dimethylbenzenesulfonamide is a sophisticated chemical intermediate of significant importance in medicinal chemistry and pharmaceutical development. Its primary research application is in the synthesis of Etrasimod (APD334), a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that has been investigated for the treatment of autoimmune and inflammatory disorders, including ulcerative colitis and atopic dermatitis. The compound serves as a critical building block, constituting a core structural element of the final active pharmaceutical ingredient. Research utilizing this intermediate is focused on exploring the S1P receptor signaling pathway, which is pivotal in regulating lymphocyte egress from lymph nodes, thereby offering a mechanism to potentially modulate immune responses and mitigate inflammation. The value of this sulfonamide derivative lies in its role in enabling the production of a next-generation S1P receptor modulator, which was designed for improved selectivity and safety profiles, making it a vital tool for researchers developing novel therapeutics for immune-mediated diseases . Its use is strictly confined to laboratory research for the purpose of developing and scaling synthetic routes, conducting pharmacological studies, and advancing the understanding of immunomodulatory agents.

Properties

IUPAC Name

4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-11-7-13(8-12(2)14(11)19-3)22(17,18)16-9-15(20-4)5-6-21-10-15/h7-8,16H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAQTVQRYOTTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative that has garnered interest in recent years due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H21N1O4SC_{15}H_{21}N_{1}O_{4}S. The synthesis typically involves multi-step organic reactions, including electrophilic aromatic substitution and nucleophilic substitution to introduce the thiophene moiety and methoxy groups.

PropertyValue
Molecular FormulaC15H21N1O4SC_{15}H_{21}N_{1}O_{4}S
IUPAC NameThis compound
Molecular Weight305.40 g/mol
SolubilitySoluble in DMSO and ethanol

Antiviral Properties

Research indicates that derivatives of benzenesulfonamides exhibit broad-spectrum antiviral activity. For instance, related compounds have been shown to increase intracellular levels of APOBEC3G (A3G) , a protein that inhibits the replication of various viruses, including Hepatitis B Virus (HBV) . The mechanism is thought to involve direct binding to viral proteins, thereby interfering with viral replication.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties , particularly due to the presence of the methoxytetrahydrothiophene group. Similar compounds have demonstrated antibacterial and antifungal activities, which may extend to this derivative .

The proposed mechanisms of action for this compound include:

  • Inhibition of Viral Replication : By enhancing the levels of A3G in cells, it may inhibit HBV replication through deaminase-independent pathways.
  • Interaction with Enzymes : The sulfonamide group can interact with various enzymes or receptors, potentially modulating their activity .

Study on Antiviral Activity

In a study investigating the antiviral effects of N-phenylbenzamide derivatives, it was found that compounds similar to this compound significantly increased intracellular A3G levels in HepG2 cells. This increase correlated with reduced HBV replication rates .

Toxicity and Pharmacokinetics

Another study evaluated the acute toxicity and pharmacokinetic profiles of related compounds in animal models. Results indicated that while some derivatives exhibited promising antiviral activity, they also required careful assessment for potential toxicity before progressing to clinical trials .

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of various signaling pathways such as the p53 pathway and inhibition of cell cycle progression. Studies have shown that similar compounds can significantly inhibit tumor growth in xenograft models.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties.

  • Testing Results : In vitro studies have demonstrated activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics. Minimum inhibitory concentration (MIC) values have been promising, suggesting effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The structural features of the compound indicate potential anti-inflammatory activities.

  • Mechanism : It may exert these effects by inhibiting pro-inflammatory cytokines and mediators. Research has shown reductions in inflammatory markers such as TNF-alpha and IL-6 in animal models.

Data Tables

Activity Type Observed Effects References
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Anticancer Mechanisms

A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects.

Antimicrobial Testing

In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The MIC values indicate its potential as a lead compound for developing new antibiotics, with ongoing research focusing on optimizing its structure for enhanced efficacy.

Inflammation Models

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted, supporting its potential use in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity while reducing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related molecules based on functional groups, heterocyclic systems, and substituent patterns.

Sulfonamide Derivatives with Heterocyclic Moieties

  • Compound from : This molecule contains a tetrahydrofuran (oxygen-containing heterocycle) linked to a pyrimidinone-thioether system. Unlike the target compound’s tetrahydrothiophene, the oxygen atom in tetrahydrofuran may reduce lipophilicity and alter metabolic pathways.
  • The replacement of the sulfonamide group with a benzamide and the substitution of tetrahydrothiophene with pyridine highlights differences in hydrogen-bonding capacity and basicity. Such changes could impact target selectivity, as pyridine’s nitrogen may engage in π-stacking interactions unavailable to the target compound .

Sulfonamide-Based Agrochemicals ()

The pesticide glossary lists sulfonylurea herbicides (e.g., metsulfuron-methyl), which share a sulfonamide backbone but differ critically in substitution:

  • Aromatic Substitution : The target compound’s 3,5-dimethyl-4-methoxybenzene contrasts with the triazine-linked sulfonylureas (e.g., metsulfuron-methyl’s 4-methoxy-6-methyl-1,3,5-triazin-2-yl group). Triazine rings in agrochemicals inhibit acetolactate synthase (ALS), whereas the target’s substitution pattern suggests divergent biological targets .
  • Functional Groups : Sulfonylureas feature a urea bridge, enabling specific enzyme interactions, while the target compound’s tetrahydrothiophene-methyl group introduces steric and electronic variations.

Trifluoromethyl-Substituted Analogues ()

Patent compounds in , such as N-methylmethanesulfonamide derivatives, incorporate trifluoromethyl groups and oxazolidinone rings. Key differences include:

  • Electron-Withdrawing Groups : Trifluoromethyl substituents enhance metabolic stability and electronegativity compared to the target’s methyl and methoxy groups.
  • Oxazolidinone vs.

Structural and Functional Comparison Table

Compound Class Key Features Biological/Industrial Relevance Reference
Target Compound 3,5-dimethyl-4-methoxybenzenesulfonamide; tetrahydrothiophene-methyl linker Potential medicinal/agrochemical use N/A
Tetrahydrofuran Derivatives Oxygen heterocycle; pyrimidinone-thioether Nucleoside analog applications
Sulfonylurea Herbicides Triazine-linked sulfonamide; urea bridge ALS inhibition in plants
Trifluoromethyl Analogues Oxazolidinone; trifluoromethyl groups Enhanced metabolic stability
Benzamide Derivatives Pyridine substitution; benzamide backbone Varied receptor binding profiles

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